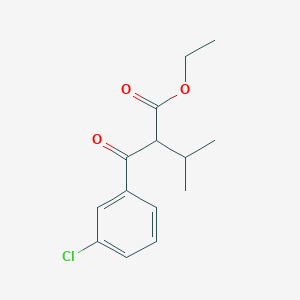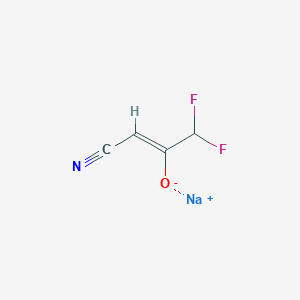
5-(Chloromethyl)-1,2,3-thiadiazole
Übersicht
Beschreibung
“5-Chloromethylfurfural” is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .
Synthesis Analysis
The synthesis of “5-Chloromethylfurfural” involves dehydration of fructose and other cellulose derivatives using hydrochloric acid . There’s also a study on the synthesis of “5-Chloromethylfurfural” from corn stover .
Chemical Reactions Analysis
There’s a study that discusses the conversion of “5-Chloromethylfurfural” into DMF through a series of catalytic hydrogenation and hydrogenolysis steps .
Physical And Chemical Properties Analysis
“5-Chloromethylfurfural” is a colourless liquid . More detailed physical and chemical properties couldn’t be found for “5-(Chloromethyl)-1,2,3-thiadiazole”.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- 1,2,3-Thiadiazoles, including derivatives like 5-(Chloromethyl)-1,2,3-thiadiazole, have gained attention in the field of pesticide development due to their diverse biological activities. A study by Zheng et al. (2010) demonstrated that certain 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction exhibited significant antifungal and antivirus activities, making them potential candidates for pesticide development (Zheng et al., 2010).
Corrosion Inhibition
- Thiadiazoles have also been studied for their corrosion inhibition properties. For instance, the work of Attou et al. (2020) on 1,3,4-thiadiazole derivatives demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments, showcasing the potential industrial applications of thiadiazoles in material protection (Attou et al., 2020).
Antimicrobial Applications
- Gopalakrishnan et al. (2008) described a ‘one-pot’ synthesis of pyridino-1,2,3-thiadiazoles, demonstrating modest antibacterial and antifungal activity in vitro. This suggests the potential use of thiadiazoles in developing new antimicrobial agents (Gopalakrishnan et al., 2008).
Material Science
- Kerru et al. (2019) investigated the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, highlighting its potential application in material science, particularly as a non-linear optical (NLO) material. This indicates the versatility of thiadiazoles in various scientific fields (Kerru et al., 2019).
Antimalarial Agents
- Faslager et al. (1973) synthesized thiadiazole derivatives with notable antimalarial activity, contributing to the exploration of new treatments for malaria (Faslager et al., 1973).
Safety and Hazards
Zukünftige Richtungen
There’s a growing interest in the synthesis of “5-Chloromethylfurfural” as a novel building block . It has several advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .
Eigenschaften
IUPAC Name |
5-(chloromethyl)thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-2-5-6-7-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBMXQVUKCNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




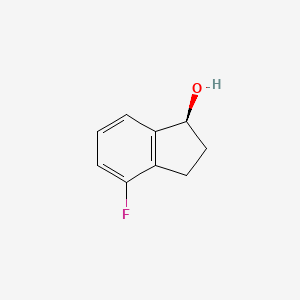
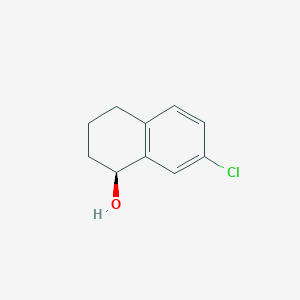
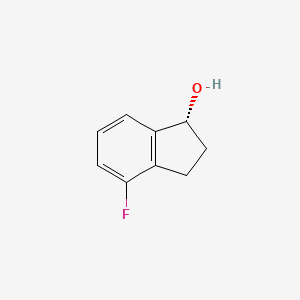

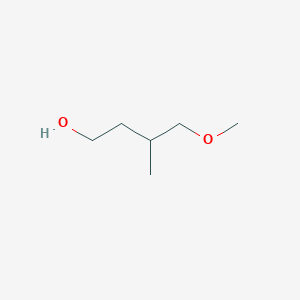
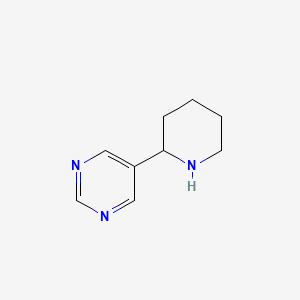
![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)
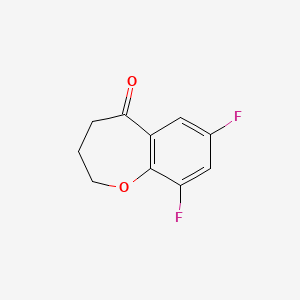
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolane-3-carboxylic acid](/img/structure/B3377296.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)

